![molecular formula C10H10N2O2 B184134 Ethyl imidazo[1,2-a]pyridine-8-carboxylate CAS No. 158020-74-7](/img/structure/B184134.png)
Ethyl imidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the linear formula C10H10N2O2 . It is recognized as a significant fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The I2-mediated oxidative annulations of readily available substrates have also been used to produce a variety of imidazo derivatives .Molecular Structure Analysis
The molecular structure of Ethyl imidazo[1,2-a]pyridine-8-carboxylate is represented by the InChI code1S/C10H10N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7H,2H2,1H3
. The molecular weight is 190.2 . Chemical Reactions Analysis
The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
Ethyl imidazo[1,2-a]pyridine-8-carboxylate is a solid substance . It should be stored under inert gas .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .
Medicinal Chemistry
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Organic Synthesis
Imidazo[1,2-a]pyridines are useful in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Material Science
Imidazo[1,2-a]pyridines are also useful in material science . Their structural character makes them useful in this field .
Optoelectronic Devices
This class of aromatic heterocycles has great potential in the development of optoelectronic devices .
Sensors
Imidazo[1,2-a]pyridines have been used in the development of sensors . Their unique properties make them suitable for this application .
Anti-cancer Drugs
Imidazo[1,2-a]pyridines have shown promise in the development of anti-cancer drugs . Their unique properties make them potential candidates for this application .
8. Emitters for Confocal Microscopy and Imaging Imidazo[1,2-a]pyridines have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of this compound could involve further exploration of its applications in these fields.
properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZFXQRDFELRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446396 | |
Record name | ethyl imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,2-a]pyridine-8-carboxylate | |
CAS RN |
158020-74-7 | |
Record name | ethyl imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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